

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine physical appearance and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B1333765

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine**, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physical appearance, key properties, a likely synthetic protocol, and purification methods. Furthermore, it explores potential biological activities based on the known pharmacology of related arylpiperazine compounds.

Core Compound Properties

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a substituted nitrophenylpiperazine derivative. Its chemical structure consists of a 1-methylpiperazine ring attached to a 2-fluoro-4-nitrophenyl moiety.

Table 1: Physicochemical Properties of **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ FN ₃ O ₂	[1] [2]
Molecular Weight	239.25 g/mol	[1] [2]
CAS Number	221198-29-4	[1] [2]
Physical Appearance	Solid	[3]
Melting Point	71-72 °C	[3]
Storage Conditions	Room temperature	[1] [2]

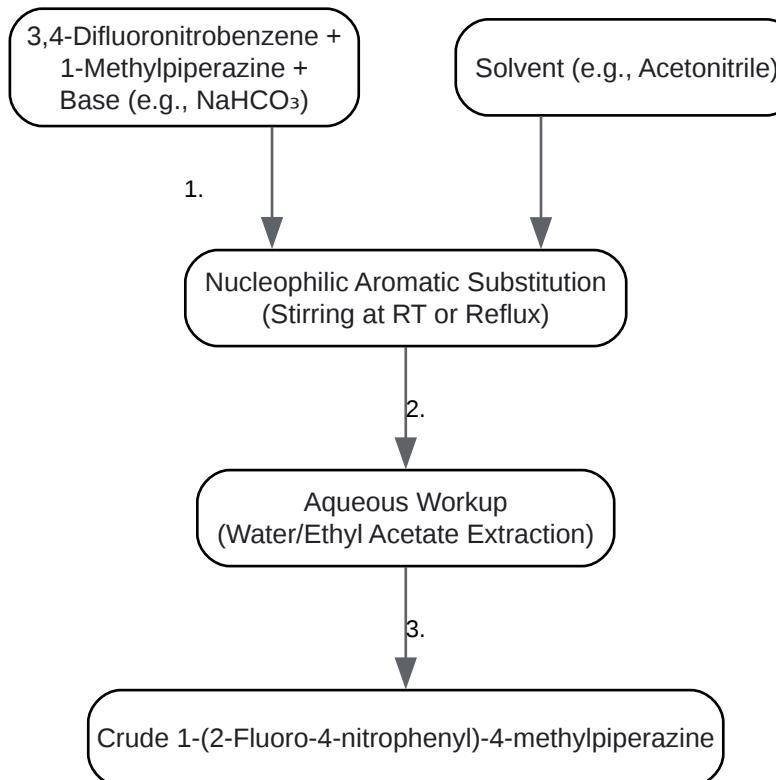
Table 2: Computed Chemical Properties

Property	Value
XLogP3-AA	1.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Exact Mass	239.10700486 Da
Topological Polar Surface Area	52.3 Å ²

Synthesis and Purification

The synthesis of **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine** can be achieved via nucleophilic aromatic substitution. A probable and effective method involves the reaction of 3,4-difluoronitrobenzene with 1-methylpiperazine. The fluorine atom positioned ortho to the nitro group is highly activated towards substitution.

Experimental Protocol: Synthesis


This protocol is adapted from the synthesis of the parent compound, 1-(2-fluoro-4-nitrophenyl)piperazine[4].

Materials:

- 3,4-Difluoronitrobenzene
- 1-Methylpiperazine
- Sodium Bicarbonate (NaHCO_3) or other suitable base (e.g., K_2CO_3 , Triethylamine)[5][6]
- Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent[5][7]
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

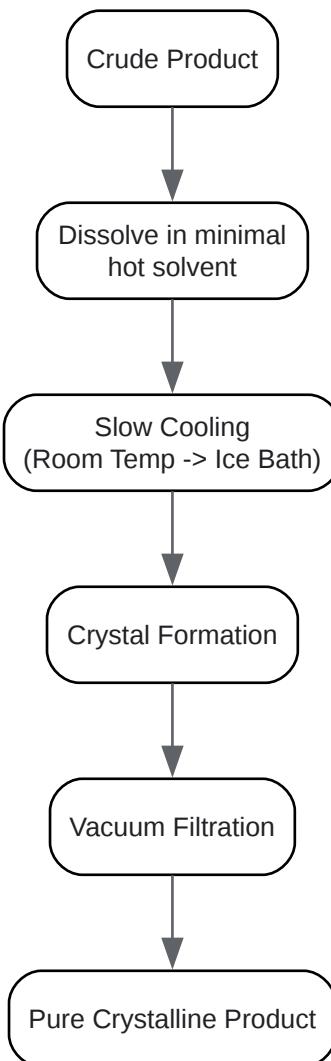
- In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1 equivalent) in acetonitrile.
- Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution.
- Add 1-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.
- Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for several hours (monitor by TLC or LC-MS for completion)[5].
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Synthetic Workflow for **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine**.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are standard methods for this purpose.


Column Chromatography:

- Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Load the dissolved sample onto the column.

- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane)[8].
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

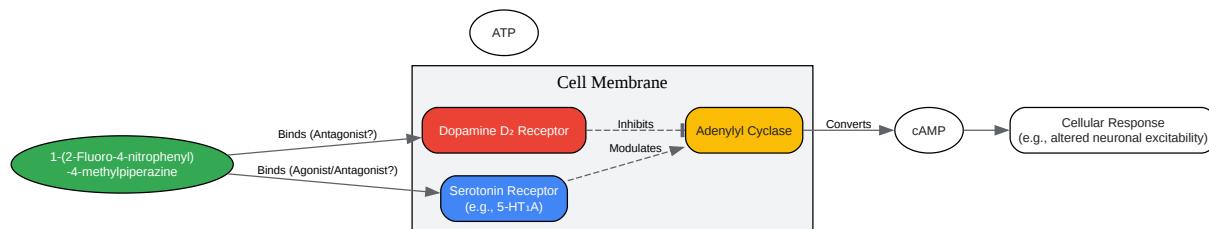
Recrystallization:

- Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature[9][10].
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization[9][10].
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum.

[Click to download full resolution via product page](#)

Recrystallization Workflow for Purification.

Potential Biological Activities and Signaling Pathways

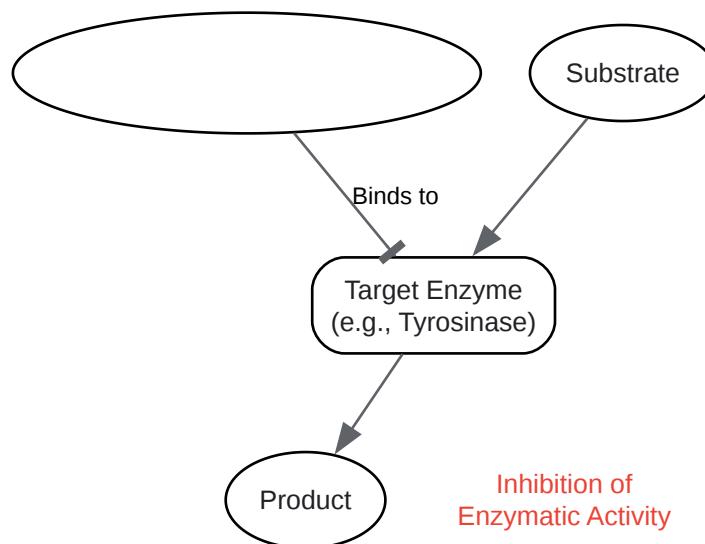

While specific biological data for **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine** is limited, the broader class of arylpiperazines is known to interact with various biological targets, particularly within the central nervous system (CNS).

Interaction with Dopamine and Serotonin Receptors

Arylpiperazine derivatives frequently exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors[11][12][13][14]. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

- Dopamine D₂ Receptor Pathway: Antagonism at D₂ receptors is a hallmark of many antipsychotic medications. This interaction typically inhibits the adenylyl cyclase signaling pathway, leading to a decrease in cyclic AMP (cAMP) levels.
- Serotonin 5-HT Receptor Pathways: Arylpiperazines can act as agonists or antagonists at various 5-HT receptor subtypes (e.g., 5-HT_{1A}, 5-HT_{2A}, 5-HT_{2C})[12][13]. For instance, agonism at 5-HT_{1A} receptors can also lead to the inhibition of adenylyl cyclase, while antagonism at 5-HT_{2A} receptors is associated with antipsychotic and antidepressant effects.

Given its structure, **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine** may act as a modulator of these aminergic GPCRs.



[Click to download full resolution via product page](#)

Potential GPCR Signaling Pathways.

Potential Enzyme Inhibition

Some nitrophenylpiperazine derivatives have been investigated as enzyme inhibitors. For example, certain analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis[15]. It is plausible that **1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine** could be explored for its potential to inhibit various enzymes.

[Click to download full resolution via product page](#)

Hypothetical Enzyme Inhibition Mechanism.

Conclusion

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a compound with well-defined physicochemical properties and a feasible synthetic route. While specific biological data is not extensively available, its structural similarity to known pharmacologically active arylpiperazines suggests potential for interaction with CNS targets such as dopamine and serotonin receptors. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acnp.org [acnp.org]
- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine physical appearance and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333765#1-2-fluoro-4-nitrophenyl-4-methylpiperazine-physical-appearance-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com